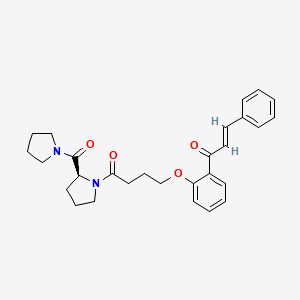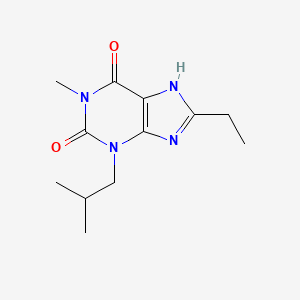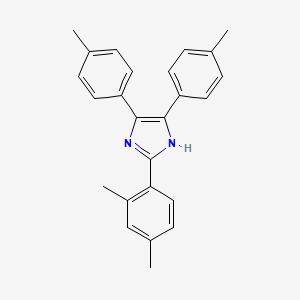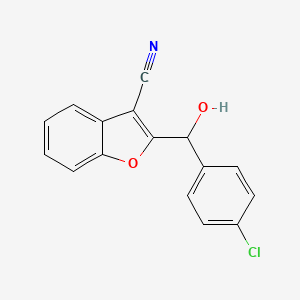
Pyrrolidine, 1-(1-oxo-4-(2-(1-oxo-3-phenyl-2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S-(E))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Pyrrolidine, 1-(1-oxo-4-(2-(1-oxo-3-phenyl-2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S-(E))-” is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds that are widely used in organic synthesis and pharmaceutical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrolidine ring.
- Introduction of the phenyl and propenyl groups.
- Coupling reactions to attach the butyl and phenoxy groups.
- Final functionalization to introduce the oxo and carbonyl groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, it may be used to study the interactions of pyrrolidine derivatives with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, it may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- Pyrrolidine
- 1-Phenyl-2-propen-1-one
- Phenoxybutyl derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of both pyrrolidine and phenylpropenyl moieties may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
112604-06-5 |
|---|---|
分子式 |
C28H32N2O4 |
分子量 |
460.6 g/mol |
IUPAC名 |
4-[2-[(E)-3-phenylprop-2-enoyl]phenoxy]-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C28H32N2O4/c31-25(17-16-22-10-2-1-3-11-22)23-12-4-5-14-26(23)34-21-9-15-27(32)30-20-8-13-24(30)28(33)29-18-6-7-19-29/h1-5,10-12,14,16-17,24H,6-9,13,15,18-21H2/b17-16+/t24-/m0/s1 |
InChIキー |
NTQXCEJGRCSWAO-JOPBRCQMSA-N |
異性体SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)CCCOC3=CC=CC=C3C(=O)/C=C/C4=CC=CC=C4 |
正規SMILES |
C1CCN(C1)C(=O)C2CCCN2C(=O)CCCOC3=CC=CC=C3C(=O)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















